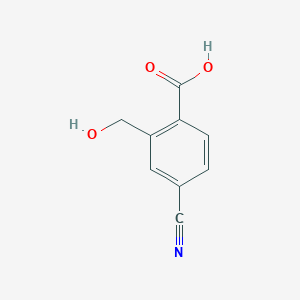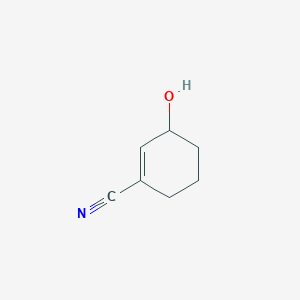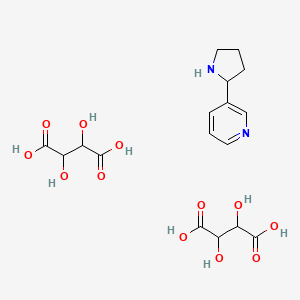
rac-Nornicotine Bitartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-Nornicotine Bitartrate: is a chemical compound derived from nornicotine, a minor metabolite of nicotine. It is a racemic mixture, meaning it contains equal amounts of both enantiomers (R and S forms) of nornicotine bitartrate. This compound is primarily used in scientific research to study the effects and mechanisms of nicotine and its metabolites .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-Nornicotine Bitartrate involves several steps. One common method starts with the extraction of nornicotine from tobacco leaves. The extracted nornicotine is then reacted with tartaric acid to form the bitartrate salt. This reaction typically occurs in an aqueous solution under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency .
Análisis De Reacciones Químicas
Types of Reactions: rac-Nornicotine Bitartrate undergoes various chemical reactions, including:
Oxidation: This reaction can convert nornicotine to its corresponding N-oxide.
Reduction: Nornicotine can be reduced to form dihydronornicotine.
Substitution: Nornicotine can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Nornicotine N-oxide.
Reduction: Dihydronornicotine.
Substitution: Various substituted nornicotine derivatives.
Aplicaciones Científicas De Investigación
rac-Nornicotine Bitartrate has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactions of nicotine metabolites.
Biology: Researchers use it to investigate the biological effects of nornicotine on cellular and molecular levels.
Medicine: It is studied for its potential therapeutic effects and its role in nicotine addiction and withdrawal.
Industry: It is used in the development of nicotine replacement therapies and other pharmaceutical products .
Mecanismo De Acción
rac-Nornicotine Bitartrate exerts its effects primarily through its interaction with nicotinic acetylcholine receptors in the brain. These receptors are involved in various neuronal activities, including learning and memory. Nornicotine can modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal signaling pathways .
Comparación Con Compuestos Similares
Nicotine: The parent compound from which nornicotine is derived.
Cotinine: Another major metabolite of nicotine.
Anabasine: A related alkaloid found in tobacco
Uniqueness: rac-Nornicotine Bitartrate is unique due to its specific interaction with nicotinic acetylcholine receptors and its distinct pharmacological profile. Unlike nicotine, which has a strong stimulant effect, nornicotine has been shown to have a more complex interaction with these receptors, potentially offering different therapeutic benefits .
Propiedades
Fórmula molecular |
C17H24N2O12 |
|---|---|
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
2,3-dihydroxybutanedioic acid;3-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C9H12N2.2C4H6O6/c1-3-8(7-10-5-1)9-4-2-6-11-9;2*5-1(3(7)8)2(6)4(9)10/h1,3,5,7,9,11H,2,4,6H2;2*1-2,5-6H,(H,7,8)(H,9,10) |
Clave InChI |
PCIWJGPUGGHDSR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


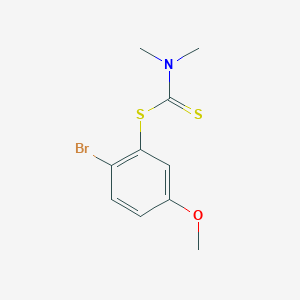
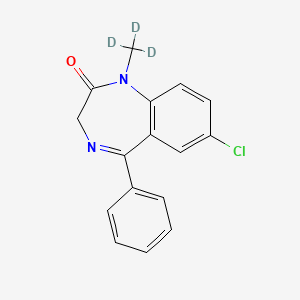
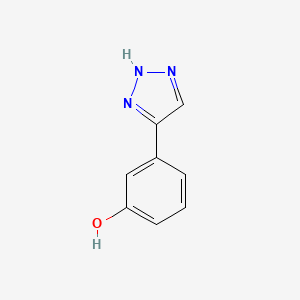
![4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13861339.png)
![Ethyl 3-{[(1-methyl-1H-pyrrol-2-yl)carbonyl]amino}benzoate](/img/structure/B13861342.png)

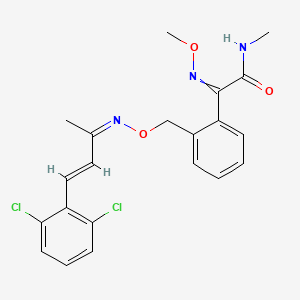
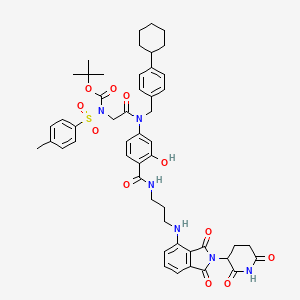
![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
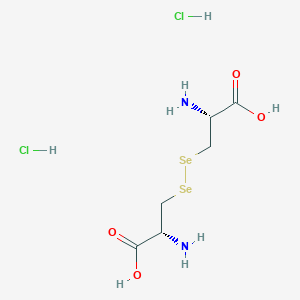
![4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861374.png)
![prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13861375.png)
